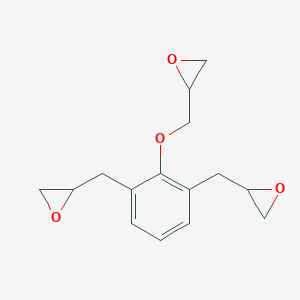
2,6-Diglycidylphenyl glycidyl ether
概要
説明
2,6-Diglycidylphenyl glycidyl ether is an organic compound belonging to the glycidyl ether class. It is characterized by the presence of three oxirane (epoxy) groups attached to a phenyl ring. This compound is known for its reactivity and versatility in various chemical processes, making it valuable in industrial and research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diglycidylphenyl glycidyl ether typically involves the reaction of phenolic compounds with epichlorohydrin in the presence of a base. The process can be summarized as follows:
Phenol and Epichlorohydrin Reaction: Phenol reacts with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form a halohydrin intermediate.
Dehydrochlorination: The halohydrin intermediate is then treated with sodium hydroxide to undergo dehydrochlorination, resulting in the formation of the glycidyl ether.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors are used to mix phenol and epichlorohydrin with a base.
Purification: The product is purified through distillation or crystallization to achieve the desired purity levels.
Quality Control: Quality control measures, such as determining the epoxy equivalent weight, are employed to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions: 2,6-Diglycidylphenyl glycidyl ether undergoes various chemical reactions, including:
Anionic Polymerization: The oxirane groups can undergo anionic polymerization in the presence of nucleophiles, such as amines, amides, or mercaptans.
Substitution Reactions: The compound can participate in substitution reactions with compounds possessing active hydrogen atoms, such as alcohols and amines.
Common Reagents and Conditions:
Anionic Polymerization: Reagents like sodium hydroxide or potassium hydroxide are commonly used under mild conditions.
Substitution Reactions: Alcohols, amines, and other nucleophiles are used under controlled temperatures and pH conditions.
Major Products Formed:
Polymers: Anionic polymerization leads to the formation of polymers with various applications.
Substituted Glycidyl Ethers: Substitution reactions yield substituted glycidyl ethers with diverse functional groups.
科学的研究の応用
2,6-Diglycidylphenyl glycidyl ether has a wide range of applications in scientific research, including:
Epoxy Resins: It is used as a reactive diluent in epoxy resin formulations, enhancing their mechanical properties and reducing viscosity.
Liquid Crystals: The compound is utilized in the synthesis of liquid crystalline materials, which have applications in displays and optoelectronic devices.
Biomedical Applications: Research has explored its potential in drug delivery systems and gene delivery due to its reactivity and biocompatibility.
作用機序
The mechanism of action of 2,6-diglycidylphenyl glycidyl ether involves the reactivity of its oxirane groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is harnessed in various applications, such as polymerization and cross-linking processes .
類似化合物との比較
Bisphenol A Diglycidyl Ether: Similar in structure but with two oxirane groups attached to a bisphenol A core.
Phenyl Glycidyl Ether: Contains a single oxirane group attached to a phenyl ring.
Diglycidyl Ether: A general class of compounds with two oxirane groups attached to an ether linkage.
Uniqueness: 2,6-Diglycidylphenyl glycidyl ether is unique due to its three oxirane groups, which provide higher reactivity and versatility compared to other glycidyl ethers. This makes it particularly valuable in applications requiring multiple reactive sites, such as advanced polymer synthesis and specialized coatings .
特性
IUPAC Name |
2-[[2,6-bis(oxiran-2-ylmethyl)phenoxy]methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-2-10(4-12-6-16-12)15(19-9-14-8-18-14)11(3-1)5-13-7-17-13/h1-3,12-14H,4-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEASEWKOGNDKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC2=C(C(=CC=C2)CC3CO3)OCC4CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70884516 | |
| Record name | Oxirane, 2,2'-[[2-(2-oxiranylmethoxy)-1,3-phenylene]bis(methylene)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [MSDSonline] | |
| Record name | 2,6-Diglycidylphenyl glycidyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5443 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13561-08-5 | |
| Record name | 2,2′-[[2-(2-Oxiranylmethoxy)-1,3-phenylene]bis(methylene)]bis[oxirane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13561-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Diglycidylphenyl glycidyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013561085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxirane, 2,2'-[[2-(2-oxiranylmethoxy)-1,3-phenylene]bis(methylene)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxirane, 2,2'-[[2-(2-oxiranylmethoxy)-1,3-phenylene]bis(methylene)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[[2-(oxiranylmethoxy)-1,3-phenylene]bis(methylene)]bisoxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.577 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIGLYCIDYLPHENYL GLYCIDYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BSV60O6X3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,6-DIGLYCIDYLPHENYL GLYCIDYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6106 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




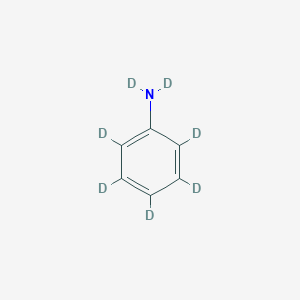
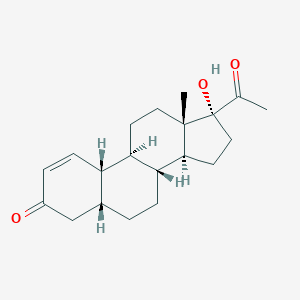
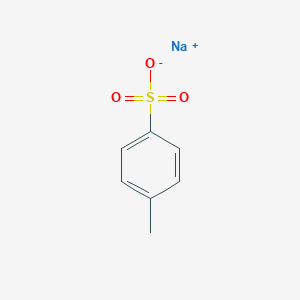





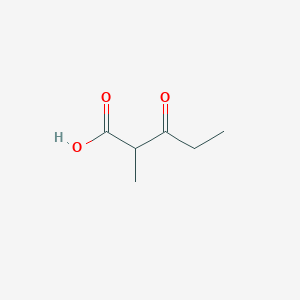
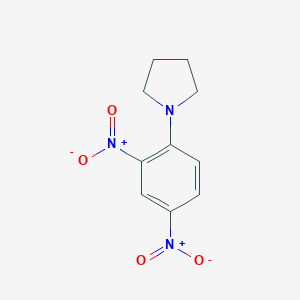
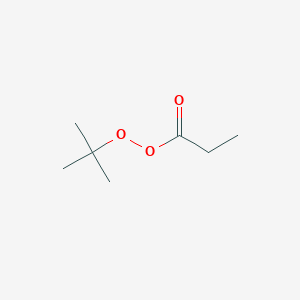
![Propane-2,2-diylbis(benzene-4,1-diyloxyethane-2,1-diyl) bis[3-(aziridin-1-yl)butanoate]](/img/structure/B85272.png)
